

# 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid in aripiprazole synthesis

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## Compound of Interest

Compound Name: 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid

Cat. No.: B132580

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## Application Notes and Protocols for Aripiprazole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These notes are for informational and research purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped and ventilated environment, adhering to all relevant safety protocols.

## Introduction

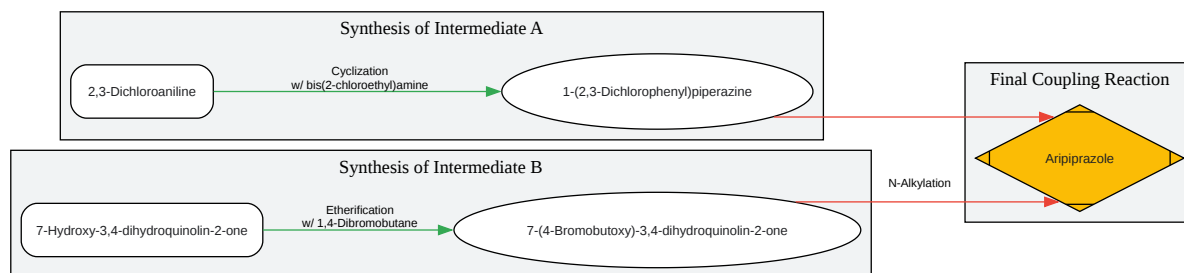
Aripiprazole, an atypical antipsychotic, is a crucial medication for the treatment of schizophrenia and bipolar disorder. Its synthesis is a multi-step process that has been optimized for yield and purity. The most prevalent and industrially scalable synthesis of aripiprazole involves the nucleophilic substitution between two key intermediates: 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.

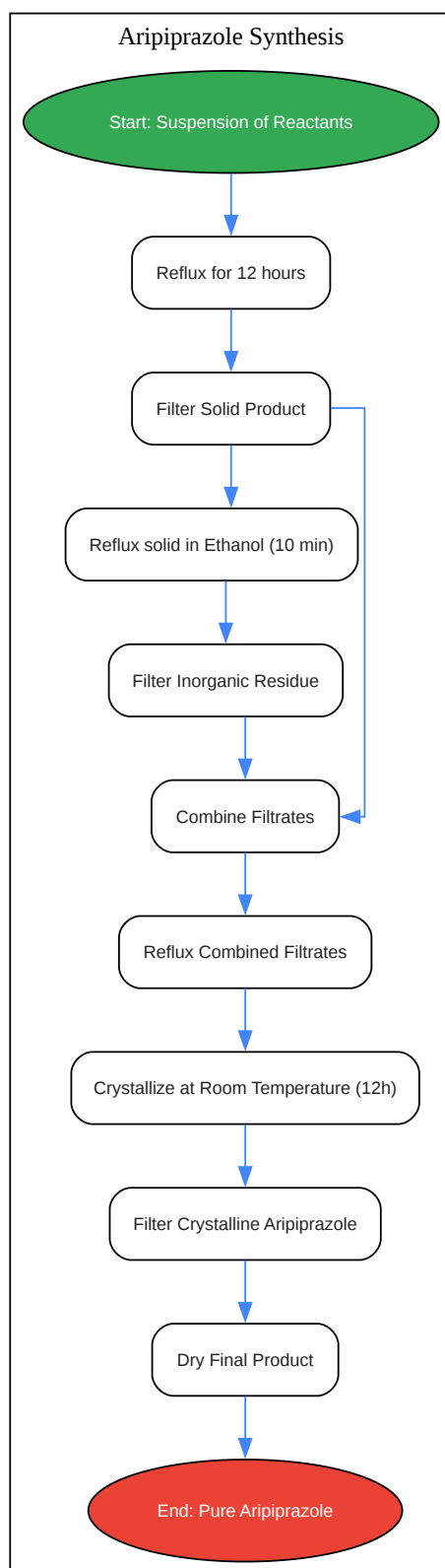
Based on extensive literature review, **4-(2,3-Dichlorophenyl)-4-oxobutanoic acid** is not a standard or reported precursor in the synthesis of aripiprazole. The primary synthetic routes to the key intermediate, 1-(2,3-dichlorophenyl)piperazine, commence from 2,3-dichloroaniline or 2,3-dichloronitrobenzene.

This document details the established and optimized protocols for the synthesis of aripiprazole, focusing on the preparation of its key intermediates and the final coupling reaction.

## Synthetic Pathway Overview

The overall synthesis of aripiprazole can be visualized as a convergent process, where two main building blocks are synthesized separately and then combined in the final step.





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